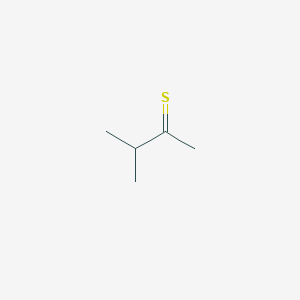
5-(Morpholin-4-ylcarbonyl)adamantan-2-one
描述
5-(Morpholin-4-ylcarbonyl)adamantan-2-one is a chemical compound that has gained a lot of attention in scientific research due to its unique properties. It is commonly known as MAC and belongs to the class of adamantane derivatives. MAC has been synthesized and studied for its potential applications in various fields including medicine, materials science, and catalysis.
作用机制
The mechanism of action of 5-(Morpholin-4-ylcarbonyl)adamantan-2-one is not fully understood. However, studies have shown that MAC can inhibit the activity of the viral M2 ion channel protein, which is essential for the replication of the influenza A virus. MAC can also inhibit the aggregation of alpha-synuclein protein, which is implicated in the development of Parkinson's disease.
Biochemical and Physiological Effects:
MAC has been shown to have low toxicity and is well-tolerated in animal studies. It has been shown to have no significant effect on body weight, food consumption, or behavior in rats. MAC has also been shown to have no significant effect on liver and kidney function in rats. However, more studies are required to determine the long-term effects of MAC on human health.
实验室实验的优点和局限性
MAC has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has a high degree of purity. MAC is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, MAC has some limitations as a research tool. It is relatively expensive compared to other research chemicals, and its synthesis requires specialized equipment and expertise.
未来方向
The potential applications of 5-(Morpholin-4-ylcarbonyl)adamantan-2-one are vast and varied. Future research could focus on developing new derivatives of MAC with improved properties for specific applications. MAC could also be studied further for its potential use in the treatment of other diseases such as Alzheimer's disease and cancer. Additionally, MAC could be studied for its potential use in the development of new materials for use in electronics and optoelectronics. Further studies could also be conducted to determine the long-term effects of MAC on human health.
Conclusion:
In conclusion, 5-(Morpholin-4-ylcarbonyl)adamantan-2-one is a chemical compound that has shown promising results in scientific research. Its unique properties make it a valuable research tool in various fields of science. MAC has potential applications in medicine, materials science, and catalysis. Future research could focus on developing new derivatives of MAC with improved properties for specific applications and studying its long-term effects on human health.
科学研究应用
MAC has been studied extensively for its potential applications in various fields of science. In medicinal chemistry, MAC has shown promising results as an antiviral agent against influenza A virus. It has also been studied for its potential use in the treatment of Parkinson's disease as it can inhibit the aggregation of alpha-synuclein protein. MAC has also been studied for its potential use in the development of new materials such as organic semiconductors and liquid crystals. In the field of catalysis, MAC has shown potential as a chiral auxiliary in asymmetric synthesis.
属性
IUPAC Name |
5-(morpholine-4-carbonyl)adamantan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-13-11-5-10-6-12(13)9-15(7-10,8-11)14(18)16-1-3-19-4-2-16/h10-12H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEPZBYNNOTFAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C23CC4CC(C2)C(=O)C(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Morpholin-4-ylcarbonyl)adamantan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



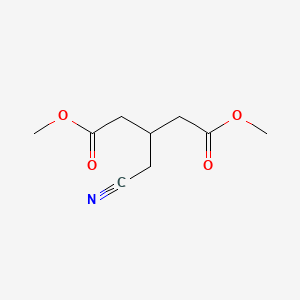
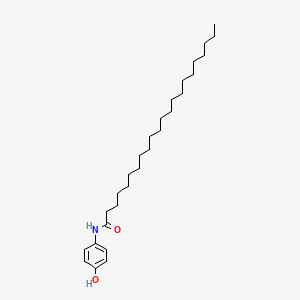

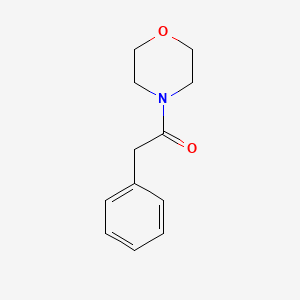
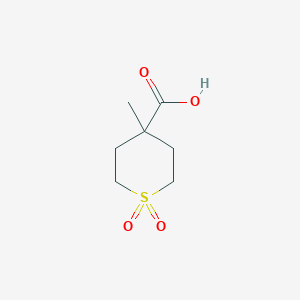
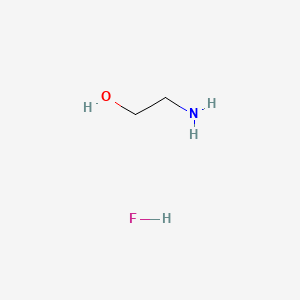
![9,9'-Spirobi[9H-fluorene], 2,2',7,7'-tetrakis([1,1'-biphenyl]-4-yl)-](/img/structure/B3048503.png)

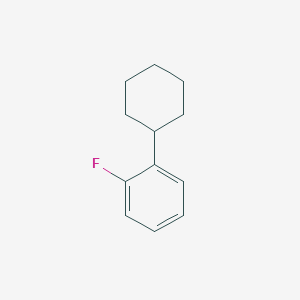

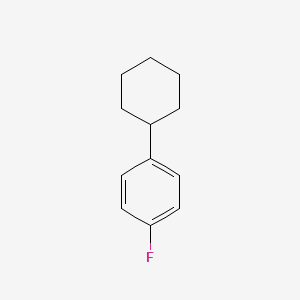
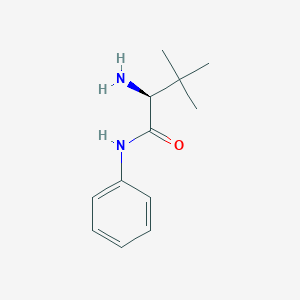
![Phenol, 4-[2-[(3,3-diphenylpropyl)amino]propyl]-](/img/structure/B3048513.png)
